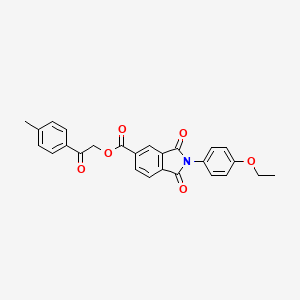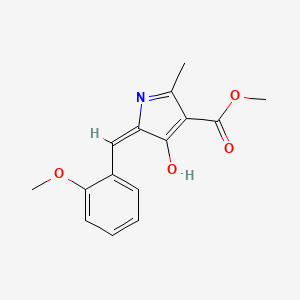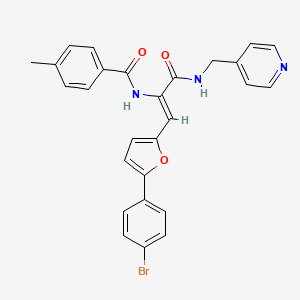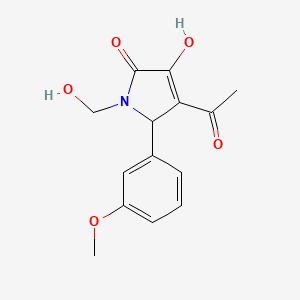![molecular formula C28H32N4O7S B11621653 Methyl 4-[({1-[4-(ethoxycarbonyl)phenyl]-3-[2-(morpholin-4-yl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate](/img/structure/B11621653.png)
Methyl 4-[({1-[4-(ethoxycarbonyl)phenyl]-3-[2-(morpholin-4-yl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[( {1-[4-(エトキシカルボニル)フェニル]-3-[2-(モルホリン-4-イル)エチル]-5-オキソ-2-チオキソイミダゾリジン-4-イル}アセチル)アミノ]安息香酸メチルは、さまざまな官能基を組み合わせて独特の構造を持つ、複雑な有機化合物です。
準備方法
合成経路と反応条件
4-[( {1-[4-(エトキシカルボニル)フェニル]-3-[2-(モルホリン-4-イル)エチル]-5-オキソ-2-チオキソイミダゾリジン-4-イル}アセチル)アミノ]安息香酸メチルの合成には、それぞれ特定の試薬と条件を必要とする、複数の手順が含まれます。このプロセスは、通常、コアのイミダゾリジン-2-オン構造の調製から始まり、続いてエトキシカルボニル基とモルホリニル基が導入されます。最後のステップでは、安息香酸環上のアミノ基をアセチル化します。
工業的生産方法
この化合物の工業的生産には、収量と純度を最大限に高めるための合成経路の最適化が必要になる可能性があります。 これには、類似の化合物の合成における効率性と持続可能性を向上させることが示されている、フローマイクロリアクターシステムの使用が含まれる可能性があります .
化学反応の分析
反応の種類
4-[( {1-[4-(エトキシカルボニル)フェニル]-3-[2-(モルホリン-4-イル)エチル]-5-オキソ-2-チオキソイミダゾリジン-4-イル}アセチル)アミノ]安息香酸メチルは、次を含むさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、特定の条件下で酸化されて対応する酸化物を生成する可能性があります。
還元: 還元反応は、エトキシカルボニル基をアルコールに還元するなど、官能基を変更するために使用できます。
置換: この化合物は、ある官能基が別の官能基に置き換わる置換反応に関与する可能性があります。
一般的な試薬と条件
これらの反応で一般的に使用される試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、置換反応用のさまざまな求核剤が含まれます。これらの反応の条件は、所望の結果に応じて異なりますが、通常、制御された温度とpHレベルを伴います。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化により酸化物が生成される可能性がある一方、還元によりアルコールまたはアミンが生成される可能性があります。
科学研究における用途
化学: この化合物は、より複雑な分子の合成のための構成要素として使用できます。
生物学: さまざまな生物学的プロセスを研究するための生化学プローブとして、可能性があります。
医学: この化合物は、抗炎症作用や抗がん作用など、潜在的な治療効果について調査できます。
産業: 新しい材料の開発や化学反応における触媒として使用される可能性があります。
科学的研究の応用
ETHYL 4-[4-({[4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}METHYL)-3-[2-(MORPHOLIN-4-YL)ETHYL]-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL]BENZOATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
4-[( {1-[4-(エトキシカルボニル)フェニル]-3-[2-(モルホリン-4-イル)エチル]-5-オキソ-2-チオキソイミダゾリジン-4-イル}アセチル)アミノ]安息香酸メチルの作用機序には、特定の分子標的との相互作用が含まれます。これらの標的は、酵素または受容体であり、さまざまな生化学経路の調節につながる可能性があります。正確なメカニズムは、特定の用途と化合物が使用される生物学的コンテキストによって異なります。
類似の化合物との比較
類似の化合物
4-[( {1-[4-(エトキシカルボニル)フェニル]-3-[2-(モルホリン-4-イル)エチル]-5-オキソ-2-チオキソイミダゾリジン-4-イル}アセチル)アミノ]安息香酸メチルに類似する化合物には、次のものがあります。
独自性
4-[( {1-[4-(エトキシカルボニル)フェニル]-3-[2-(モルホリン-4-イル)エチル]-5-オキソ-2-チオキソイミダゾリジン-4-イル}アセチル)アミノ]安息香酸メチルを際立たせているのは、特定の化学的および生物学的特性を与える、官能基のユニークな組み合わせです。これは、さまざまな研究および産業用途にとって貴重な化合物となっています。
類似化合物との比較
ETHYL 4-[4-({[4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}METHYL)-3-[2-(MORPHOLIN-4-YL)ETHYL]-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL]BENZOATE can be compared with similar compounds such as:
Methyl 4-[4-({[4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}METHYL)-3-[2-(MORPHOLIN-4-YL)ETHYL]-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL]BENZOATE: Similar structure but with a methyl ester instead of an ethyl ester.
Ethyl 4-[4-({[4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}METHYL)-3-[2-(PIPERIDIN-4-YL)ETHYL]-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL]BENZOATE: Similar structure but with a piperidine moiety instead of a morpholine moiety.
The uniqueness of ETHYL 4-[4-({[4-(METHOXYCARBONYL)PHENYL]CARBAMOYL}METHYL)-3-[2-(MORPHOLIN-4-YL)ETHYL]-5-OXO-2-SULFANYLIDENEIMIDAZOLIDIN-1-YL]BENZOATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C28H32N4O7S |
|---|---|
分子量 |
568.6 g/mol |
IUPAC名 |
methyl 4-[[2-[1-(4-ethoxycarbonylphenyl)-3-(2-morpholin-4-ylethyl)-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C28H32N4O7S/c1-3-39-27(36)20-6-10-22(11-7-20)32-25(34)23(31(28(32)40)13-12-30-14-16-38-17-15-30)18-24(33)29-21-8-4-19(5-9-21)26(35)37-2/h4-11,23H,3,12-18H2,1-2H3,(H,29,33) |
InChIキー |
DRXHRHJBGCWFFR-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C(=O)C(N(C2=S)CCN3CCOCC3)CC(=O)NC4=CC=C(C=C4)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(4-benzylpiperazin-1-yl)-3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11621586.png)
![5-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-2-nitro-N-(pyridin-3-ylmethyl)aniline](/img/structure/B11621595.png)


![1-{[2-(Azepan-1-yl)ethyl]amino}-2-(4-chlorobenzyl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11621603.png)
![(3Z)-1-allyl-3-(6-oxo-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)-1,3-dihydro-2H-indol-2-one](/img/structure/B11621618.png)
![(5E)-1-(4-methylphenyl)-5-{[1-(propan-2-yl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11621625.png)
![4-(2-chlorophenyl)-N-[2,5-dioxo-1-(4-propoxyphenyl)pyrrolidin-3-yl]-N-(furan-2-ylmethyl)-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B11621627.png)

![5-benzoyl-6-[5-(2-chlorophenyl)-2-furyl]-4-hydroxy-4-(trifluoromethyl)tetrahydropyrimidin-2(1H)-one](/img/structure/B11621639.png)

![ethyl (5Z)-5-[[4-(diethylamino)-2-methoxyphenyl]methylidene]-2-(4-ethoxyanilino)-4-oxothiophene-3-carboxylate](/img/structure/B11621659.png)
